2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties This compound features a pyrido[3,4-b]pyrazine core substituted with a 4-chlorophenyl group at the 2-position and an amine group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired pyrido[3,4-b]pyrazine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and agrochemicals .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to new analogs with enhanced properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: Similar heterocyclic compounds with a fused imidazo ring, known for their pharmacological activities.
Pyrazolo[3,4-b]pyridines: Compounds with a similar core structure but different substitution patterns, also studied for their biological activities.
Uniqueness
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the 4-chlorophenyl group and the amine functionality at the 8-position differentiates it from other similar compounds, potentially leading to unique applications in drug discovery and material science .
Eigenschaften
CAS-Nummer |
30146-42-0 |
---|---|
Molekularformel |
C13H9ClN4 |
Molekulargewicht |
256.69 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)pyrido[3,4-b]pyrazin-8-amine |
InChI |
InChI=1S/C13H9ClN4/c14-9-3-1-8(2-4-9)11-7-17-12-6-16-5-10(15)13(12)18-11/h1-7H,15H2 |
InChI-Schlüssel |
KLIGCCWSCNZANT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=C3C=NC=C(C3=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.